Leu-phalloidin
Description
Classification and Origin within Amanita phalloides
Phallotoxins, including Leu-phalloidin, are naturally occurring compounds found in several species of the Amanita genus, most notably the death cap mushroom, Amanita phalloides. wikipedia.orgwikipedia.orgtaylorandfrancis.com Amanita phalloides is widely recognized as one of the most poisonous mushrooms globally and is responsible for the majority of fatal mushroom intoxications. nih.govwikipedia.orgbcmj.org The phallotoxin family consists of at least seven identified compounds, all sharing a similar bicyclic heptapeptide (B1575542) structure. wikipedia.orgwikipedia.org These toxins are synthesized ribosomally as propeptides and undergo post-translational modifications. mdpi.comnih.gov
While phalloidin (B8060827) is often cited as the most prominent phallotoxin, this compound is another specific member of this group, characterized by its unique amino acid sequence and structure. ontosight.ai The presence and concentration of phallotoxins can vary within different parts of the mushroom and throughout its developmental stages. nih.govtandfonline.com
Historical Context of Phallotoxin Research
Scientific investigation into the toxins of Amanita mushrooms began in earnest in the early to mid-20th century. nih.gov Phalloidin, a closely related phallotoxin to this compound, was one of the first cyclic peptides to be isolated and crystallized. wikipedia.org This isolation was achieved in 1937 by Feodor Lynen and Ulrich Wieland at the University of Munich. wikipedia.orgwikipedia.orgwikipedia.org Their work was foundational in understanding the chemical nature of these potent mushroom toxins. nih.gov The unusual structure of phalloidin, containing a cysteine-tryptophan linkage forming a bicyclic heptapeptide, presented challenges in its early structural elucidation. wikipedia.org Over the decades, research has continued to identify and characterize the various phallotoxins present in Amanita phalloides and other toxic mushroom species, as well as to understand their mechanisms of action at a molecular level. wikipedia.orgtaylorandfrancis.comnih.govmdpi.comgoogle.com
Table 1: Key Phallotoxins Found in Amanita phalloides
| Compound Name | Classification | Structure Type |
| Phalloidin | Phallotoxin | Bicyclic heptapeptide |
| Phalloin | Phallotoxin | Bicyclic heptapeptide |
| Phallisin | Phallotoxin | Bicyclic heptapeptide |
| Phallacidin | Phallotoxin | Bicyclic heptapeptide |
| Phallacin | Phallotoxin | Bicyclic heptapeptide |
| Phallisacin | Phallotoxin | Bicyclic heptapeptide |
| This compound | Phallotoxin | Bicyclic heptapeptide |
Note: This table lists some of the known phallotoxins; the specific inclusion of this compound within the commonly listed seven is based on its established identity as a phallotoxin. wikipedia.orgwikipedia.orgontosight.ai
Research into phallotoxins has significantly contributed to the understanding of actin dynamics, as these compounds bind and stabilize filamentous actin (F-actin), making fluorescently labeled phallotoxins valuable tools in cell biology research for visualizing the cytoskeleton. wikipedia.orgontosight.aiontosight.airevvity.comcenmed.comresearchgate.netrcsb.orgmedchemexpress.com
Properties
CAS No. |
65986-99-4 |
|---|---|
Molecular Formula |
C35H48N8O9S |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-28-(2-methylpropyl)-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H48N8O9S/c1-15(2)10-23-30(48)36-17(4)29(47)42-27(18(5)44)33(51)40-25-14-53-34-21(20-8-6-7-9-22(20)41-34)12-24(31(49)39-23)38-28(46)16(3)37-32(50)26-11-19(45)13-43(26)35(25)52/h6-9,15-19,23-27,41,44-45H,10-14H2,1-5H3,(H,36,48)(H,37,50)(H,38,46)(H,39,49)(H,40,51)(H,42,47) |
InChI Key |
DJCBRMHVPLXXAY-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)C)C(C)O |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)C)C(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leu-phalloidin; |
Origin of Product |
United States |
Chemical Structure and Structural Biology Research of Leu Phalloidin
Significance of the Tryptathionine Bridge
A defining feature of Leu-phalloidin and other phallotoxins is the presence of a unique internal bridge known as the tryptathionine bridge. jst.go.jp This bridge is formed by a thioether linkage between the sulfur atom of a cysteine residue and the indole (B1671886) ring of a tryptophan residue within the peptide chain. jst.go.jp This covalent cross-link is critical; it creates the bicyclic structure of the molecule, imposing significant constraints on its conformation and increasing its rigidity. jst.go.jp The tryptathionine bridge is essential for the characteristic biological activity of phallotoxins.
Conformational Analysis Studies
Understanding the three-dimensional conformation of this compound is vital for comprehending its interaction with its biological target, filamentous actin (F-actin). Conformational analysis studies aim to determine the preferred spatial arrangement of the molecule's atoms in different environments.
Solution Conformation Studies
Solution conformation studies investigate the structure of this compound when dissolved in a solvent. These studies often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with molecular dynamics simulations. thegoodscentscompany.com Research on phallotoxins, including studies comparing toxic and non-toxic derivatives, suggests that toxic phallotoxins possess a relatively rigid conformation in solution. wikipedia.org NMR techniques are used to obtain experimental constraints, such as interproton distances, which are then used in computational methods to model the possible conformations in solution. thegoodscentscompany.com
Solid-State Conformation Studies
Solid-state conformation studies determine the structure of this compound when it is in a crystalline form. X-ray analysis is the primary technique used for this purpose. thegoodscentscompany.com Obtaining suitable crystals of peptides like phallotoxins for X-ray diffraction can be challenging. thegoodscentscompany.com Consequently, studies have sometimes utilized synthetic analogues, such as [Ala7]-phalloidin (where alanine (B10760859) replaces the modified leucine (B10760876) residue at position 7), which have successfully yielded crystals for X-ray analysis. thegoodscentscompany.com Solid-state studies provide high-resolution atomic details of the molecule's structure in a fixed state.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Research
NMR spectroscopy is a powerful tool for investigating the solution-state conformation of peptides like this compound. thegoodscentscompany.com By analyzing the signals produced by the atomic nuclei in a magnetic field, researchers can obtain information about the molecule's structure, dynamics, and environment. In conformational studies of phallotoxins, NMR techniques, such as Rotating-Frame Overhauser Effect (ROE) experiments, are used to measure distances between protons. These experimentally derived interproton distances serve as crucial restraints in subsequent molecular dynamics calculations, helping to define the range of possible solution conformations and identify the most probable ones. thegoodscentscompany.com
X-ray Analysis in Structural Determination
X-ray analysis, specifically X-ray crystallography, is instrumental in determining the precise three-dimensional structure of molecules in the solid state at atomic resolution. For this compound and its analogues, X-ray diffraction data obtained from crystals are analyzed to produce an electron density map, from which the positions of individual atoms can be determined. This technique provides unambiguous and accurate structural parameters, including bond lengths and angles, offering detailed insights into the molecule's geometry and the arrangement of its residues. X-ray analysis has been applied to phallotoxin analogues to understand their solid-state conformation and how structural variations might influence their interaction with actin. thegoodscentscompany.com
Computational Modeling and Molecular Dynamics Simulations in Structural Research
Computational modeling and molecular dynamics (MD) simulations play a significant role in understanding the structural behavior of this compound, particularly in its interaction with filamentous actin (F-actin). These methods provide insights into the conformational dynamics of this compound and its binding characteristics at a molecular level, complementing experimental structural data.
Studies utilizing computational approaches, including molecular modeling and docking, have investigated the binding site of phalloidin (B8060827) (a related phallotoxin) in muscle and parasite actin filaments. These models predict a conserved phalloidin-binding site within parasite actins. plos.org Molecular details of the interaction of phalloidin in the muscle actin filament have been depicted, showing side chains of amino acids within a specific distance of phalloidin. plos.org Residues such as D179, Y198, S199, K284, I287, and R290, previously identified as being near the phalloidin binding site, were also found to be within a close distance of phalloidin in these computational models. plos.org The orientation predicted by these models aligns with experimental studies indicating that phalloidin derivatives with a fluorophore linked to Leu(OH)7 bind actin filaments in the same conformation. plos.org
Molecular dynamics simulations have also been employed in the context of phallotoxins, including investigations into the conformational flexibility of peptide intermediates during their synthesis. researchgate.net While direct MD simulations of the transition between different conformational states of a specific ring structure in phalloidin have suggested that this transition does not occur on a short timescale accessible by such simulations, indicating a rigid conformation under certain conditions, MD simulations are broadly used to explore the dynamics of molecular systems. nih.gov
Computational analysis has been used to identify critical residues involved in protein-protein interactions related to actin binding proteins, and molecular dynamics has been employed to explore the flexibility of interaction interfaces. nih.gov Although this example pertains to profilin 1-actin interaction, it illustrates the application of MD in studying the dynamics of actin-binding interfaces, which is relevant to understanding this compound's interaction with actin.
Furthermore, computational pipelines have been developed to identify actin-binding motifs in proteins based on structural considerations and alignments with known F-actin probes. biorxiv.org These pipelines utilize previously published models, including those of phalloidin-bound F-actin, as initial models for refinement against experimental data. biorxiv.org
Computational modeling approaches are also being developed to provide more efficient models of actin filaments that incorporate various mechanical properties, which can be extended using multiresolution methods to allow for more detailed analysis at the monomer level. acs.org While not specific to this compound, this highlights the ongoing advancements in computational methods applicable to the study of actin filament interactions with small molecules like phallotoxins.
The use of computational modeling and molecular dynamics simulations allows researchers to gain a deeper understanding of the structural basis of this compound's interaction with F-actin, including identifying key residues involved in binding and exploring the dynamics of the complex.
Synthesis and Derivatization Strategies for Leu Phalloidin and Analogs
Biosynthetic Pathways and Proposed Mechanisms
Phallotoxins, including Leu-phalloidin, and amatoxins found in Amanita phalloides are unusual among cyclic peptides as they are synthesized on ribosomes, unlike many other nonribosomal peptides. The genes encoding the proprotein for these toxins belong to the MSDIN family. The biosynthesis begins with a linear precursor peptide of approximately 34 amino acids, which contains the core sequence that will become the phallotoxin. This core sequence is typically flanked by proline residues. wikipedia.orgrug.nl
Following translation, the linear propeptide undergoes a series of post-translational modifications to yield the mature bicyclic structure. These modifications are believed to include proteolytic excision of the core peptide region, cyclization, hydroxylation of certain amino acid residues, and the crucial formation of the tryptathionine bridge between cysteine and tryptophan. wikipedia.org The order and precise biochemical mechanisms for all these steps are not yet fully understood. wikipedia.org
One proposed mechanism involves a prolyl oligopeptidase (POP) which is thought to catalyze the cyclization of the heptapeptide (B1575542) core by forming a transpeptidation bond between the first and last amino acids of the core sequence. wikipedia.orgrug.nl The formation of the tryptathionine linkage is believed to occur subsequently through a cross-linking reaction between the tryptophan and cysteine residues. wikipedia.org This thioether bridge is a defining characteristic of both phallotoxins and amatoxins and is essential for their high-affinity binding to their respective targets (F-actin for phallotoxins and RNA polymerase II for amatoxins). researchgate.net
Chemical Synthesis Methodologies
The chemical synthesis of phallotoxins, including this compound and its analogs, presents significant challenges primarily due to their complex bicyclic structure and the presence of the unique tryptathionine linkage. Early syntheses of phallotoxins predominantly utilized large-scale solution-phase peptide synthesis techniques. google.comacs.org However, more recent approaches have explored and successfully implemented solid-phase synthesis strategies, often in combination with solution-phase steps, to improve efficiency and enable the creation of diverse libraries of phalloidin (B8060827) derivatives. google.comacs.orgacs.orgnih.govfigshare.comgoogle.com
The total synthesis of phalloidin was first achieved through a combination of solid-phase and solution-phase synthesis. wikipedia.orggoogle.com
Solution-Phase Synthesis Approaches
Traditional solution-phase peptide synthesis has been a primary method for preparing phallotoxins and their analogs. google.comacs.orggoogle.com These methods typically involve the stepwise coupling of protected amino acids in solution to form linear peptide chains. Key intermediates, such as protected cis-hydroxyproline and the thioether-linked tryptophan-cysteine unit, are often prepared in solution before further coupling or cyclization steps. google.com
A common strategy in solution-phase synthesis involves the formation of the intramolecular indolyl-thioethers under conditions like the Savige-Fontana reaction, followed by a second cyclization step to form the final bicyclic structure through intramolecular head-to-tail coupling. google.comgoogle.comgoogleapis.com While effective, solution-phase synthesis can be labor-intensive and less amenable to the rapid generation of multiple analogs compared to solid-phase methods. acs.orgnih.govfigshare.com
Solid-Phase Synthesis Approaches
Solid-phase peptide synthesis (SPPS) offers advantages for the synthesis of phalloidin and its derivatives, particularly for library production. acs.orgnih.govfigshare.comgoogle.com A solid-phase approach allows for the rapid construction of orthogonally protected linear peptide sequences anchored to a resin. acs.orgnih.govfigshare.com Key to SPPS of phallotoxins are the on-resin macrocyclization reactions required to form the bicyclic structure. google.comacs.orgnih.govfigshare.com
One reported solid-phase synthesis of [Ala7]-phalloidin, an analog where alanine (B10760859) replaces the 4,5-dihydroxy-leucine residue present in natural phalloidin, involved the preparation of key protected amino acid building blocks in solution, followed by a solid-phase sequence featuring two resin-bound macrocyclization reactions. acs.orgacs.orgnih.govfigshare.comnih.gov The peptide was anchored to the solid support, such as a tetrahydropyranyl polystyrene (THPP) linker, through a residue like cis-hydroxyproline. wikipedia.orgacs.org Another solid-phase route for synthesizing [Glu7]-phalloidin utilized glutamic acid introduced into the cyclic peptide as both an anchor to the resin and a site for conjugation. google.comgoogleapis.com
While SPPS can be more efficient for generating libraries, challenges such as achieving successful on-resin cyclizations and potential limitations in resin loading for large-scale synthesis exist. google.com
Enantioselective Synthesis of Key Amino Acid Precursors (e.g., 4,5-dihydroxy-leucine)
The synthesis of the unusual amino acid precursors found in phallotoxins, such as (2S,4R)-4,5-dihydroxy-leucine, is a critical aspect of their total synthesis. researchgate.netnih.govfu-berlin.descispace.comwilddata.cn Enantioselective synthesis of these modified amino acids is necessary to obtain the stereochemistry found in the natural products.
The enantioselective synthesis of (2S,4R)-4,5-dihydroxy-L-leucine has been reported as a basis for the total synthesis of phalloidin. researchgate.netnih.govfu-berlin.descispace.comwilddata.cn This challenging synthesis provides the necessary building block to incorporate the correct stereochemistry at the modified leucine (B10760876) residue in the final peptide structure.
Challenges in Tryptathionine Bond Formation
The formation of the tryptathionine bridge, the thioether linkage between the indole (B1671886) ring of tryptophan and the sulfur atom of cysteine, is a major difficulty in the chemical synthesis of phallotoxins. wikipedia.orgresearchgate.netacs.orggoogle.comresearchgate.net This unusual cross-link is essential for the characteristic bicyclic structure and biological activity. researchgate.net
Various methodologies have been developed to form the tryptathionine linkage. One approach involves converting the thiol of a cysteine residue to a sulfenyl chloride, which then reacts with the indole ring of a tryptophan residue. googleapis.comrsc.org Another strategy utilizes electrophilic sulfenyl halides that undergo electrophilic aromatic substitution with the nucleophilic C-2 position of the tryptophan indole. rsc.org Iodine-mediated reactions have also been employed, where iodine is used to deprotect and activate cysteine residues for thioether formation with the tryptophan indole. rsc.org This method, inspired by a side reaction observed during iodine-mediated deprotection, has been optimized for on-resin synthesis using low-loading resins to favor intramolecular cyclization over intermolecular disulfide formation. rsc.org Masked sulfenyl chloride intermediates derived from S-protected cysteine sulfoxides have also been used. rsc.org
Despite these advancements, efficiently and selectively forming the tryptathionine bond remains a key challenge in phallotoxin synthesis, often leading to the formation of atropisomers due to restricted rotation around the thioether bond. acs.orgacs.orgnih.govresearchgate.netfu-berlin.de Molecular dynamics simulations have provided insights into the conformational flexibility of peptide intermediates, which is critical for atropoisomer formation and can inform synthesis strategies. researchgate.netnih.govfu-berlin.de
Synthesis of Specific Analogs for Research Applications
The synthesis of phalloidin analogs is important for developing probes with improved properties, such as increased cell permeability or the ability to conjugate fluorescent tags or other molecules for research applications. wikipedia.orggoogle.comacs.orggoogle.com Modifications are often made at specific positions within the phalloidin structure.
For example, [Ala7]-phalloidin, where alanine replaces the 4,5-dihydroxy-leucine at position 7, has been synthesized using solid-phase methods and serves as a prototype for library development. acs.orgacs.orgnih.govfigshare.comnih.gov This position is amenable to modification for attaching fluorescent labels or other moieties. wikipedia.orggoogle.comgoogleapis.com [Glu7]-phalloidin, with glutamic acid at position 7, has also been synthesized via SPPS, utilizing the glutamic acid residue for resin linkage and conjugation. google.comgoogleapis.com
The synthesis of phalloidin derivatives with enhanced cell permeability has been a focus, as unmodified phalloidin does not readily cross cell membranes. wikipedia.org Analogs conjugated with fluorophores are widely used in microscopy to visualize F-actin. wikipedia.orggoogle.comgoogle.comrsc.org These synthetic efforts enable structure-activity relationship studies and the development of new tools for investigating actin dynamics. nih.govrsc.org
[Ala7]-Phalloidin Synthesis and Structural Characterization
The synthesis of [Ala7]-phalloidin, an analog differing from phalloidin at the seventh residue, has been achieved through solid-phase peptide synthesis. wikipedia.orghmong.in.th This process typically involves using a solid support, such as tetrahydropyranyl polystyrene (THPP) linker, to anchor the growing peptide chain. wikipedia.org The synthesis follows standard small peptide synthesis principles, incorporating hydroxyl-proline. wikipedia.org A major challenge lies in the formation of the characteristic tryptathionine bond. wikipedia.orggoogle.com The general synthetic scheme involves the ordered formation of bonds to connect the starting materials. wikipedia.org
Derivatives with Modified Residues
Derivatization of phalloidin, including this compound, is often pursued to modify its properties or attach labels for research applications. Attachment sites for conjugation are typically chosen to avoid disrupting the interaction with actin, which involves the side chains in the small heterodet peptide ring. beilstein-journals.org In the larger peptide ring, the dihydroxylated leucine moiety is located near the actin binding site and has been identified as a promising site for derivatization. beilstein-journals.orgresearchgate.net Residues can be attached to the Cδ-atom of the dihydroxylated leucine moiety through ester or amide linkages. beilstein-journals.orgresearchgate.net For large residues that might sterically hinder actin interaction, disulfide-containing linkers can be employed. beilstein-journals.orgresearchgate.net These linkers are designed to be reduced inside the cell, releasing a defined thiol derivative of phalloidin. beilstein-journals.orgresearchgate.net
Development of Labeled this compound Derivatives for Research Tools
Due to the high affinity and selectivity of phalloidin for F-actin, labeled derivatives have become indispensable tools for visualizing and studying the actin cytoskeleton in various biological contexts. ontosight.aiontosight.aiwikipedia.orgfishersci.nlthermofisher.comabberior.rocks
Fluorescently Tagged Conjugates (e.g., Rhodamine, TRITC, iFluor)
Fluorescently tagged phalloidin conjugates are widely used in fluorescence microscopy to stain and visualize F-actin in fixed and permeabilized cells, tissue sections, and cell-free experiments. ontosight.aiwikipedia.orgfishersci.nlthermofisher.comabberior.rocksaatbio.com Common fluorescent dyes conjugated to phalloidin include Rhodamine, TRITC (Tetramethylrhodamine B isothiocyanate), and the iFluor series, as well as Alexa Fluor dyes. fishersci.nlciteab.comsahoury.comthermofisher.com These conjugates bind to F-actin with nanomolar affinity and typically exhibit a 1:1 stoichiometry with actin subunits. fishersci.nlthermofisher.comaatbio.com
Research findings highlight the effectiveness of fluorescent phalloidin conjugates for various applications:
Visualization of F-actin: Fluorescent phalloidin allows for detailed imaging of actin filaments, providing insights into cellular structure and dynamics. ontosight.aiontosight.aiwikipedia.org
High-resolution imaging: Phalloidin's small size compared to antibodies enables denser labeling of F-actin, leading to more detailed images, particularly at higher resolutions and in super-resolution microscopy techniques like SIM and STORM. wikipedia.orgfishersci.nlaatbio.com
Quantitative analysis: The intensity of fluorescence can be used to quantify the amount of filamentous actin in cells when saturating concentrations of the conjugate are used. wikipedia.org
Compatibility with other stains: Phalloidin staining is compatible with other fluorescent probes and antibodies, allowing for multiplex imaging experiments. fishersci.nlsahoury.com
Examples of fluorescent phalloidin conjugates and their properties are summarized in the table below:
| Dye Conjugated to Phalloidin | Color/Emission Range | Excitation Wavelength Range | Typical Applications | PubChem CID (Dye) |
| Rhodamine | Red-orange | 540/565 nm | F-actin staining in fixed/permeabilized cells | 6694, 13806, 17 |
| TRITC | Red-orange | 540/565 nm | F-actin staining in fixed/permeabilized cells | 92131843, 10, 24 |
| iFluor 488 | Green | 491/518 nm | Brighter and more photostable F-actin staining | Not specified |
| Alexa Fluor 488 | Green | 495/518 nm | Wide-spectrum F-actin staining thermofisher.comthermofisher.com | Not specified |
| Alexa Fluor 594 | Orange-red | 581/609 nm | F-actin staining thermofisher.comthermofisher.com | 25137945, 40, 41 |
| Alexa Fluor 647 | Far-red | 650/668 nm | F-actin staining, super-resolution microscopy thermofisher.comciteab.comeasychem.org | 56940726, 42 |
Biotinylated Derivatives
Biotinylated phalloidin derivatives have also been developed as research tools. fishersci.nlthermofisher.comontosight.airuixibiotech.comsigmaaldrich.com These conjugates retain the high-specificity binding to actin filaments and incorporate a biotin (B1667282) moiety. ontosight.ai The biotin tag allows for detection and visualization of actin filaments using avidin (B1170675) or streptavidin conjugates, which can be linked to fluorophores, enzymes, or other detection reagents. fishersci.nlontosight.airuixibiotech.com This makes biotinylated phalloidin useful in applications such as microscopy, Western blotting, and various cell biology studies to investigate actin cytoskeleton dynamics and organization. ontosight.ai A long spacer arm between biotin and phalloidin in some derivatives allows for simultaneous binding to actin filaments and streptavidin. sigmaaldrich.com
Derivatives for Enhanced Cell Permeability and Research Uptake
Unmodified phalloidins generally exhibit poor cell membrane permeability, limiting their use in studies with living cells unless introduced via methods like microinjection. wikipedia.orgbeilstein-journals.orgpnas.org To overcome this limitation and enable studies in live cells, derivatives of phalloidin with enhanced cell permeability have been synthesized. wikipedia.orgbeilstein-journals.orgpnas.org Strategies to improve cellular uptake include conjugation to lipophilic or polycationic moieties, such as oleic acid, polylysine, or octarginine. beilstein-journals.org These moieties can mediate internalization. beilstein-journals.org Fluorescent residues, such as the rhodamine residue, have also been shown to strongly enhance cellular uptake of phalloidin derivatives. beilstein-journals.orgpnas.org Research indicates that such modifications can lead to uptake and allow for the study of actin dynamics in live cells, although often under toxic conditions due to the inherent nature of phalloidin binding. beilstein-journals.orgpnas.org Studies have demonstrated that certain conditions or treatments, such as the presence of P2Y agonists, can influence the permeation of fluorophore-conjugated phalloidin into live cells. nih.gov
Molecular and Cellular Mechanisms of Action
Actin Binding Specificity and Affinity
Leu-phalloidin, like other phallotoxins, exhibits a strong and selective binding preference for filamentous actin (F-actin) over monomeric globular actin (G-actin). wikipedia.orgthermofisher.comthermofisher.comaatbio.combiotium.comaatbio.comthermofisher.com This differential binding is a key aspect of its utility in visualizing F-actin structures within cells. wikipedia.orgthermofisher.comaatbio.combiotium.comaatbio.com In contrast to phallotoxins, proteins like DNase I demonstrate a significantly stronger affinity for G-actin compared to F-actin. thermofisher.com The binding affinity of fluorescently labeled phalloidins to F-actin is typically in the nanomolar range. biotium.comcytoskeleton.com Unlabeled phalloidin (B8060827) has been reported to have a dissociation constant (Kd) of approximately 36 nM. cytoskeleton.com
Research consistently shows that phalloidin and its derivatives, including this compound, bind with high affinity to F-actin and have negligible binding to G-actin. wikipedia.orgthermofisher.comthermofisher.comaatbio.combiotium.comaatbio.comthermofisher.com This specificity makes fluorescently labeled phalloidin conjugates invaluable probes for staining and visualizing the actin cytoskeleton in fixed and permeabilized cells. wikipedia.orgthermofisher.comaatbio.combiotium.comaatbio.com
Phalloidin binds within a specific pocket or groove located at the interface between actin subunits in the F-actin filament. wikipedia.orgaatbio.comaatbio.comescholarship.org This binding event effectively locks adjacent subunits together, contributing to the stabilization of the filament structure. wikipedia.orgaatbio.com Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that the binding pocket is situated between three adjacent actin monomers within the filament. researchgate.netresearchgate.netresearchgate.net
The phalloidin binding site involves interactions across the interfaces of neighboring actin subunits. wikipedia.orgaatbio.com These interactions primarily serve to couple adjacent actin monomers along the one-start short-pitch helix of the actin filament, or equivalently, laterally between the strands of the two-start long-pitch helices. researchgate.net The binding pocket is formed by residues contributed by three actin monomers, often referred to as the n, n+1, and n+2 subunits or labeled as actin B, C, and D in structural analyses. researchgate.netresearchgate.netresearchgate.net
The phalloidin binding pocket is characterized by a mix of hydrophobic and charged amino acid residues from the interacting actin subunits. researchgate.net Detailed structural analyses have identified specific residues involved in these interactions. Key residues from the n+1 actin monomer that interact with phalloidin include E72, H73, I75, T77, L110, N111, P112, R177, and D179. researchgate.netresearchgate.net From the n actin monomer, residues such as T194, G197, Y198, S199, F200, E205, and L242 have been implicated in binding. researchgate.netresearchgate.net Residues I287 and R290 from the third actin monomer (n+2) are also located near the binding site. researchgate.net Mutational studies have supported the importance of residues like R177 and D179 for phalloidin binding. pnas.org Regions of actin, including the loop formed by residues 196–200, the 72–74 loop, and the 285–290 loop, have been identified as crucial for phalloidin interactions. nih.gov Residues such as D179, Y198, S199, K284, I287, and R290 have been found within close proximity (within 4 Å) of bound phalloidin in structural models. nih.gov
An overview of some key actin residues involved in phalloidin binding is presented in the table below:
| Actin Monomer | Key Residues Involved in Phalloidin Binding |
| n | T194, G197, Y198, S199, F200, E205, L242 researchgate.netresearchgate.net |
| n+1 | E72, H73, I75, T77, L110, N111, P112, R177, D179 researchgate.netresearchgate.net |
| n+2 | I287, R290 (near the site) researchgate.net |
Experimental techniques, such as X-ray fiber diffraction analysis, have been used to determine the position and orientation of phalloidin within the F-actin filament. The radial binding position has been determined to be approximately 10 Å from the filament axis. nih.gov The azimuthal and axial positions were found to be approximately 84 degrees and 0.5 Å, respectively, relative to the actin mass center. nih.gov The Leu(OH)7 residue of phalloidin has been determined to face outwards from the filament, accessible to the solvent. researchgate.netnih.govnih.gov The Cys3-Pro(OH)4-Ala5-Trp6 ring of phalloidin is predicted to engage in significant interactions with actin residues. nih.gov Tryptophan 6 (Trp6) of phalloidin is considered to contribute substantially to its binding strength. pnas.org
Identification of Key Actin Residues Involved in Binding
Impact on Actin Filament Dynamics
Stabilization of F-actin Filaments
A primary effect of this compound is the significant stabilization of F-actin filaments. ontosight.aiwikipedia.org It binds tightly to F-actin, effectively locking adjacent subunits together. wikipedia.orgaatbio.com This interaction increases the mechanical stability of the filaments. uiuc.edu Phalloidin-stabilized microfilaments are utilized as substrates for identifying and characterizing microfilament-associated proteins. cytoskeleton.com
Inhibition of F-actin Depolymerization
This compound prevents the depolymerization of F-actin. ontosight.aiwikipedia.org By binding at the interface between subunits, it reduces the rate constant for the dissociation of actin subunits from the ends of the filaments. wikipedia.orgaatbio.com This inhibition of subunit dissociation is a key mechanism by which this compound stabilizes actin filaments. wikipedia.orgaatbio.com Dilution-induced depolymerization at both the preferred and nonpreferred ends of actin filaments is prevented in the presence of phalloidin. nih.gov
Promotion of Actin Polymerization and Nuclei Formation
While primarily known for stabilization, phalloidin is also found to strongly promote actin polymerization. aatbio.comwikipedia.org It achieves this by lowering the critical concentration of actin required for polymerization. aatbio.comcytoskeleton.com This effect is partly attributed to the stabilization of actin nuclei and short polymers as they form, thereby shifting the equilibrium towards the filamentous state. nih.gov
| Actin Filament End | Condition | Dissociation Rate Constant (s⁻¹) |
| Preferred End | Control | 0.317 ± 0.097 |
| Preferred End | + Equimolar Phalloidin | Essentially Zero |
| Nonpreferred End | Control | 0.269 ± 0.043 |
| Nonpreferred End | + Equimolar Phalloidin | Essentially Zero |
Inhibition of F-actin ATP Hydrolysis Activity
This compound is also found to inhibit the ATP hydrolysis activity of F-actin. aatbio.comwikipedia.org This inhibition is associated with the trapping of ADP within the actin monomer. wikipedia.orgaatbio.com The position and orientation of bound phalloidin may contribute to this effect by potentially blocking the exit pathway of inorganic phosphate (B84403) after ATP hydrolysis. uiuc.edunih.gov
Conformational Effects on Actin Structure
Phalloidin binds specifically at the interface between F-actin subunits, locking adjacent subunits together. wikipedia.orgaatbio.com This binding occurs in a cavity between three adjacent protomers. escholarship.orgresearchgate.net The interaction mainly involves two consecutive protomers. escholarship.orgresearchgate.net Structural analysis indicates that phalloidin binding does not induce large conformational changes in actin and the phalloidin-bound F-actin structure resembles the ADP-actin state. researchgate.netrcsb.org Phalloidin stabilizes the filament interface by interacting with residues from primarily two actin monomers, with some proximity to a third. researchgate.net The binding pocket contains a mixture of hydrophobic and charged residues contributing to the binding. researchgate.net Phalloidin can also induce a conformational shift in the terminal subunits at the pointed end, from a twisted state to a flattened, F-actin-like state, which explains its ability to prevent depolymerization at this end. researchgate.net
Analysis of this compound-induced Conformational Changes in F-actin
Studies primarily utilizing phalloidin, the well-characterized analog of this compound, have provided significant insights into the conformational effects on F-actin upon binding. Phalloidin binds specifically at the interface between F-actin subunits, effectively locking adjacent subunits together. wikipedia.org This binding site is buried between three actin monomers. researchgate.net The interaction involves hydrophobic contacts with residues from neighboring actin monomers. researchgate.net
While phalloidin is known to stabilize F-actin, high-resolution structural comparisons using techniques like electron cryomicroscopy (cryo-EM) suggest that phalloidin binding does not induce large specific conformational changes in actin and that the phalloidin-bound F-actin structure closely resembles the ADP state of actin. researchgate.netrcsb.orgresearchgate.net The binding pocket of phalloidin is located approximately 10 Å from the filament axis, with specific azimuthal and axial positions relative to the actin mass center. nih.govcore.ac.uk The position and orientation of bound phalloidin are thought to enhance interactions between the long-pitch strands of F-actin, contributing to its stabilization. nih.govcore.ac.uk
Influence on Actin D-loop Dynamics and State
The DNase I binding loop (D-loop), located between residues 40-50 in actin, is a flexible region that plays a significant role in actin's conformational dynamics and is essential for forming longitudinal contacts between actin subunits in F-actin and regulating filament stability. nih.govresearchgate.net Phalloidin is known to affect the D-loop. nih.gov
Structural studies indicate that phalloidin binding influences the D-loop, although the precise nature of this influence can be complex and appears related to the nucleotide state of actin. Some research suggests that phalloidin binding in the ADP state results in a closed D-loop conformation, similar to that observed in ADP-actin. rcsb.orgresearchgate.net The D-loop region is involved in direct interactions with many actin-binding proteins, and its plasticity is implicated in filament formation and stability. researchgate.netbiorxiv.org While the D-loop can exist in different conformational states in F-actin, phalloidin appears to favor or stabilize a particular state. researchgate.net
Comparison with Conformational Effects of Other Actin Stabilizers (e.g., Jasplakinolide)
Jasplakinolide (B32604) is another well-known actin-stabilizing compound that shares a binding site on F-actin with phalloidin. biologists.combiologists.com Despite binding to the same site, jasplakinolide and phalloidin exhibit differences in their effects on actin filament conformation, particularly concerning the D-loop. researchgate.netresearchgate.net
While phalloidin binding does not induce significant conformational changes and the F-actin structure resembles the ADP-actin state with a likely closed D-loop, jasplakinolide has been shown to cause the D-loop of actin monomers to adopt an open conformation, mimicking the ADP-Pi state. researchgate.netresearchgate.net This difference in the induced D-loop conformation represents a key distinction in the structural effects of these two actin stabilizers. researchgate.netresearchgate.net
Applications of Leu Phalloidin in Cell Biology and Biochemical Research
Visualization and Imaging of Actin Cytoskeleton
The ability of Leu-phalloidin derivatives to bind specifically and tightly to F-actin provides a robust method for visualizing the organization and distribution of the actin cytoskeleton. Fluorescently labeled phalloidin (B8060827) is widely used in various microscopy techniques to observe actin filaments in diverse biological samples.
Fluorescent Microscopy Techniques for F-actin Staining
Fluorescent conjugates of phalloidin are the most common tools for F-actin visualization in fluorescence microscopy. These probes offer high-contrast staining with minimal non-specific binding compared to actin-specific antibodies hellobio.comuni-muenchen.deuni.lu. The small size of phalloidin derivatives (< 2 kDa) also allows for denser labeling of F-actin, resulting in more detailed images, particularly at higher resolutions revvity.comhellobio.com. A variety of fluorescent dyes with different spectral properties can be conjugated to phalloidin, enabling multicolor imaging applications nih.govuni-muenchen.deciteab.com. Common fluorescent labels include FITC, Rhodamine, TRITC, Alexa Fluor dyes, iFluor dyes, and Cy dyes hellobio.comuni-muenchen.deciteab.comnih.govciteab.comfishersci.fijinpanlab.comepa.gov.
Fluorescently labeled phalloidin is predominantly used to stain F-actin in fixed and permeabilized cells and tissue sections revvity.comhellobio.comuni-muenchen.deuni.luciteab.comnih.govciteab.comfishersci.fiuni-freiburg.denih.govnih.gov. Fixation, typically with formaldehyde (B43269) or paraformaldehyde, preserves the cellular structure, while permeabilization, often using detergents like Triton X-100 or saponin, allows the phalloidin conjugate to access the intracellular actin cytoskeleton hellobio.comciteab.comciteab.comuni-freiburg.denih.gov. Protocols involve fixing cells or tissues, washing, permeabilizing (optional but recommended for intracellular staining), incubating with the fluorescent phalloidin working solution, washing again to remove unbound probe, and then mounting for imaging hellobio.comciteab.comuni-freiburg.denih.govnih.gov. This method is effective for visualizing F-actin in various sample types, including cell cultures, tissue sections, and cell-free experiments hellobio.comuni-muenchen.deuni.lunih.govciteab.comfishersci.fifishersci.fi.
Fluorescent phalloidin derivatives are crucial for high-resolution imaging of actin networks. Their specific and dense binding to F-actin allows for detailed visualization of fine actin structures like stress fibers, lamellipodia, and filopodia revvity.comnih.govhellobio.comjinpanlab.comnih.gov. Phalloidin staining is compatible with advanced fluorescence microscopy techniques, including confocal microscopy, super-resolution microscopy methods such as Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM), and expansion microscopy revvity.comuni-muenchen.denih.govfishersci.filabsolu.cafrontiersin.org. These techniques enable researchers to study the intricate organization of actin filaments at or beyond the diffraction limit of light microscopy, revealing nanoscale details of actin architecture labsolu.cafrontiersin.org. For instance, phalloidin-based PAINT (points accumulation for imaging in nanoscale topography) has been developed for quantitative super-resolution imaging of F-actin labsolu.ca.
Fluorescent phalloidin is widely applied in various cell culture models to study actin cytoskeleton organization and dynamics in different cellular contexts. Examples include its use in:
HeLa cells: Phalloidin conjugates are commonly used to stain F-actin in fixed and permeabilized HeLa cells for visualizing stress fibers and other actin structures citeab.comnih.govuib.es.
L929 cells: Staining with fluorescent phalloidin, such as Alexa Fluor 488 phalloidin, has been used to visualize actin filament organization in L929 cells, providing insights into cell morphology and adhesion elifesciences.org.
C. elegans: Phalloidin derivatives have been successfully implemented in Caenorhabditis elegans research to visualize muscle fibers and the actin cytoskeleton in this model organism, with applications in studying muscle disease and aging researchgate.netfishersci.be. Protocols have been developed for phalloidin staining in C. elegans that can bypass traditional fixation steps researchgate.netfishersci.be.
These are just a few examples, and fluorescent phalloidin is routinely used in a vast array of cell lines and primary cell cultures to investigate various cellular processes involving the actin cytoskeleton, such as cell migration, adhesion, and division.
Fluorescent phalloidin staining can be used to quantitatively measure the amount of filamentous actin in cells or samples. By using saturating quantities of fluorescent phalloidin, the amount of fluorescence visualized is directly proportional to the amount of F-actin present revvity.comhellobio.comuni-muenchen.de. Digital imaging and analysis of phalloidin staining intensity can be used to quantitate relative filament densities within different cellular compartments or to compare F-actin levels between different cell populations or experimental conditions jinpanlab.comnih.govresearchgate.net. This quantitative capability allows researchers to assess changes in actin polymerization and organization in response to various stimuli or genetic manipulations researchgate.net.
Use in Cell Culture Models (e.g., HeLa cells, L929 cells, C. elegans)
Electron Microscopy for Actin Filament Visualization
Beyond fluorescence microscopy, phalloidin has also been utilized in conjunction with electron microscopy to visualize actin filaments at even higher resolution. While fluorescent labels are not directly visible under electron microscopy, phalloidin can be conjugated to electron-dense markers or used in correlative light and electron microscopy approaches revvity.comwikipedia.org. For instance, phalloidin conjugated to eosin (B541160) has been explored for correlated fluorescence and electron microscopic studies, where eosin can act as a fluorescent tag for light microscopy and also generate an electron-dense product upon excitation in the presence of diaminobenzidine for electron microscopy revvity.comwikipedia.org. Phalloidin treatment prior to fixation has also been shown to help preserve and visualize actin filaments in thin-section electron microscopy of samples like Drosophila melanogaster embryos nih.gov. Biotinylated phalloidin is another option that can be used with enzyme-conjugated streptavidin for visualization in electron microscopy wikipedia.orgfishersci.fi.
Probing Actin Dynamics and Cellular Processes
The ability of this compound and its derivatives to bind and stabilize F-actin makes them indispensable for investigating the dynamic nature of the actin cytoskeleton and its involvement in various cellular processes.
Studies of Cytoskeletal Organization and Remodeling
Phalloidin conjugates are extensively used to stain and visualize F-actin in fixed and permeabilized cells and tissue sections. aatbio.comcytoskeleton.com This allows researchers to study the intricate organization of the actin cytoskeleton, including structures like stress fibers, lamellipodia, filopodia, and invadopodia. cytoskeleton.comresearchgate.netmdpi.com By stabilizing actin filaments, phalloidin staining provides a snapshot of the F-actin distribution at a specific time point, which is crucial for understanding how the cytoskeleton is organized in different cell types and under various conditions. ontosight.aiwikipedia.orgaatbio.comaatbio.comcytoskeleton.comnih.gov
Research utilizing phalloidin staining has revealed the dynamic remodeling of the actin cytoskeleton during numerous cellular events. researchgate.netmdpi.comnih.govfrontiersin.orgresearchgate.net For instance, studies investigating cellular responses to extracellular signals or genetic manipulations often employ phalloidin to visualize changes in actin architecture, such as the formation or disassembly of stress fibers or the reorganization of cortical actin. mdpi.comnih.govresearchgate.net The specific binding of phalloidin to F-actin with minimal non-specific binding contributes to high-contrast imaging, facilitating detailed analysis of cytoskeletal structures. aatbio.com
Investigation of Cell Motility and Morphogenesis
Cell motility, a fundamental process in development, wound healing, and disease progression, is heavily reliant on the dynamic assembly and disassembly of the actin cytoskeleton. mdpi.comnih.govrupress.org Phalloidin staining is employed to visualize the actin structures that drive cell migration, such as the leading edge lamellipodia and filopodia. aatbio.comresearchgate.netmdpi.comnih.gov While traditional phalloidin use is limited to fixed cells due to poor membrane permeability, it provides valuable insights into the F-actin organization in motile cells at specific time points. rupress.orgbeilstein-journals.org
In the context of morphogenesis, the coordinated movement and shape changes of cells are essential for tissue and organ development. rupress.orgelifesciences.orgbiologists.complos.org The actin cytoskeleton plays a critical role in these processes, and phalloidin staining helps researchers to visualize and analyze the cytoskeletal rearrangements that underpin morphogenetic events, such as cell migration during embryonic development or vascular branching. rupress.orgelifesciences.orgbiologists.complos.org Studies have shown that perturbing actin dynamics can impact cell migration and subsequent morphogenesis, highlighting the importance of visualizing these cytoskeletal changes. elifesciences.orgplos.org
Research on Muscle Tissue Morphology and Function (e.g., C. elegans)
Phalloidin staining is a widely used technique for visualizing actin filaments in muscle tissue, providing insights into muscle morphology and function. nih.govnih.govoup.comfrontiersin.org The nematode Caenorhabditis elegans, with its well-defined muscle tissues and transparency, serves as a valuable model organism for such studies. nih.govnih.gov Fluorescently labeled phalloidin is used to stain the highly organized actin filaments within the obliquely striated myofibrils of C. elegans body wall muscles and in smooth muscles like vulval muscles. nih.govoup.comfrontiersin.org
This staining allows researchers to assess the structural integrity of muscle fibers, examine sarcomere organization, and identify abnormalities in muscle structure that may be linked to genetic mutations or pathological conditions. nih.govoup.comfrontiersin.org Protocols utilizing phalloidin staining in C. elegans enable the assessment of muscle fiber morphology as a readout for fitness and healthspan, contributing to research on muscle disease and degeneration. nih.govnih.gov
Biochemical and Biophysical Assays
Beyond cellular imaging, this compound and phalloidin are crucial reagents in various biochemical and biophysical assays designed to study actin dynamics in vitro.
Stabilization of Actin Filaments in in vitro Systems
A key property of phalloidin is its ability to bind to and stabilize F-actin in vitro. wikipedia.orgaatbio.comaatbio.comrupress.orgnih.govfrontiersin.orgplos.orgnih.govnih.govcytoskeleton.cometsu.edu This stabilization occurs due to phalloidin binding specifically at the interface between actin subunits in the filament, effectively locking them together and significantly reducing the rate constant for monomer dissociation from filament ends. wikipedia.orgaatbio.comaatbio.com This property is fundamental for experiments requiring stable actin filaments, such as studies investigating the interaction of actin-binding proteins with F-actin or visualizing individual actin filaments using microscopy techniques. aatbio.comaatbio.comcytoskeleton.com Phalloidin binding also inhibits the ATP hydrolysis activity associated with F-actin, further contributing to filament stability. wikipedia.orgaatbio.comaatbio.com
Use in Actin Polymerization and Depolymerization Assays
Phalloidin can be incorporated into biochemical assays to study actin polymerization and depolymerization kinetics. nih.govcytoskeleton.com By stabilizing the filamentous form, phalloidin shifts the equilibrium between monomeric (G-actin) and filamentous actin towards polymerization, effectively lowering the critical concentration required for actin assembly. aatbio.comcytoskeleton.comcytoskeleton.com
Assays utilizing pyrene-labeled actin, where the fluorescence intensity increases upon polymerization, can be influenced by the presence of phalloidin to monitor the extent and rate of polymerization under stabilizing conditions. nih.govcytoskeleton.com Similarly, phalloidin can be used to stabilize existing F-actin structures when studying factors that induce depolymerization. nih.govcytoskeleton.com Flow cytometry with fluorescent phalloidin can also quantify the amount of F-actin present in a sample, providing a measure of the extent of actin polymerization. frontiersin.org
Here is a summary of some research findings related to phalloidin's interaction with actin:
| Property | Observation | Source(s) |
| Binding Affinity | Binds tightly and specifically to F-actin (Kd ~20 nM for phalloidin). | cytoskeleton.comrupress.orgnih.gov |
| Effect on Depolymerization | Prevents depolymerization of actin filaments. | wikipedia.orgaatbio.comaatbio.comnih.gov |
| Effect on Polymerization | Promotes actin polymerization by lowering the critical concentration and stabilizing filaments. | aatbio.comcytoskeleton.comcytoskeleton.com |
| Effect on ATP Hydrolysis | Inhibits the ATP hydrolysis activity of F-actin. | wikipedia.orgaatbio.comaatbio.com |
| Binding Location | Binds at the interface between F-actin subunits. | wikipedia.orgaatbio.comnih.gov |
| Stoichiometry | Binds to F-actin in a stoichiometric ratio of 1:1 (phallotoxin:actin). | aatbio.comfrontiersin.org |
| Effect on Filament Length (in specific contexts) | Can correlate with changes in filament length, e.g., in nebulin-depleted cells. | nih.gov |
Note: The data in this table is derived from the provided search snippets and may refer to phalloidin generally or specific derivatives, reflecting the information available.
Studies of Actin-Binding Protein Interactions (e.g., Myosin)
Fluorescently labeled phalloidin analogs, such as this compound, are established reagents for stabilizing and marking actin filaments, facilitating the investigation of interactions between actin and actin-binding proteins like myosin. researchgate.net Studies employing transient and steady-state kinetic measurements, as well as in vitro motility assays, have shown that phalloidin can perturb the productive interaction of human non-muscle myosin-2A and -2C1 with filamentous actin. researchgate.net Phalloidin binding to F-actin leads to faster dissociation of the complex formed with non-muscle myosin-2A and -2C1, reduced actin-activated ATP turnover, and slower velocity of actin filaments in in vitro motility assays. researchgate.net However, the interaction between non-muscle myosin isoform 2B and Dictyostelium myosin-2 and myosin-5b with F-actin appears less affected by phalloidin binding. researchgate.net This indicates that phalloidin's influence on acto-myosin interactions can be isoform-specific. researchgate.net
Reference Compound in Mechanistic Toxicology Studies on Actin Disruption in in vitro Models (e.g., Liver Spheroids)
Phalloidin staining is a common method to visualize F-actin cytoskeleton integrity in in vitro toxicology studies, including those using liver spheroid models. researchgate.net For instance, in studies investigating compounds with cholestatic liability using hepatic spheroid models, phalloidin staining has been employed to visualize the disruption of the F-actin cytoskeleton. researchgate.net Chlorpromazine, a cholestatic compound, was shown to disrupt F-actin integrity in both primary human hepatocytes (PHH) and HepaRG spheroids. researchgate.net This highlights the utility of phalloidin as a reference compound to assess actin disruption as a mechanism of toxicity in such in vitro systems. The collapse of actin filaments, visualized by phalloidin conjugate, has also been observed in primary human hepatocytes treated with microcystin-LR, a cyanobacterial toxin known for liver toxicity. researchgate.net
Comparative Studies with Other Actin Markers
While fluorescent phalloidin conjugates are widely used, other tools are available for studying the actin cytoskeleton. Comparative studies provide insights into the advantages and limitations of each method.
Comparison with Actin-Specific Antibodies
Fluorescent protein-tagged actin can incorporate into the actin network, yielding staining patterns that are often indiscernible from those obtained with anti-actin staining. mdpi.com However, fluorescent phalloidin derivatives are generally considered to provide a more complete picture of the filamentous actin cytoskeleton compared to some other methods. mdpi.com Phalloidin selectively labels F-actin within the cell. researchgate.net
Comparative Structural Analysis with LifeAct and Utrophin
Electron cryomicroscopy structures of phalloidin, LifeAct, and utrophin bound to F-actin provide a comprehensive high-resolution structural comparison of these widely used actin markers. researchgate.netrcsb.org Phalloidin binds at the interface between F-actin subunits, stabilizing the filament by reducing the rate of monomer dissociation. wikipedia.org It binds specifically at the interface between F-actin subunits, locking adjacent subunits together. wikipedia.org Phalloidin mainly interacts with residues from two actin monomers, stabilizing the filament interface. researchgate.net The binding pocket involves a mixture of hydrophobic and charged residues. researchgate.net Phalloidin binding does not induce a specific conformational change in actin and resembles the ADP-actin state. researchgate.netresearchgate.net
In contrast, LifeAct specifically recognizes the closed D-loop conformation of F-actin, characteristic of ADP-Pi or ADP states. researchgate.netrcsb.org LifeAct forms interactions with F-actin via several hydrophobic residues. researchgate.netbiorxiv.org F-tractin, another peptide probe, also binds to overlapping interfaces of consecutive actin subunits with a primarily hydrophobic interaction interface, similar to LifeAct. biorxiv.orgrupress.org The binding site of LifeAct and utrophin overlap with the binding sites of many actin-binding proteins, offering a structural perspective for choosing appropriate markers. researchgate.netrcsb.org
Structural studies indicate that phalloidin adopts a wedge-like conformation, with its binding pocket buried between three actin monomers. researchgate.net Residues from the n+1 and n+2 actin monomers are involved in interactions with phalloidin. researchgate.net Specifically, phalloidin interacts with residues like E72, H73, I75, T77, L110, N111, P112, R177, D179 of the n+1 actin monomer and T194, G197, Y198, S199, F200, E205, and L242 of the n actin monomer. researchgate.net The Leu(OH)7 residue in phalloidin faces out of the binding pocket and is accessible to solvent, which is consistent with experimental studies showing that fluorophores linked to this residue bind actin filaments in the same conformation. nih.govresearchgate.net
Comparative structural data can be summarized in the following table:
| Actin Marker | Binding Site on F-Actin | Primary Interaction Type | Conformational Change Induced in Actin | Overlap with ABP Binding Sites |
| Phalloidin | Interface between 2-3 actin subunits | Hydrophobic and Charged Residues researchgate.net | Minimal; Resembles ADP-actin state researchgate.netresearchgate.net | Partial overlap (e.g., Myosin) researchgate.net |
| LifeAct | Overlapping interfaces of consecutive actin subunits biorxiv.orgrupress.org | Primarily Hydrophobic researchgate.netbiorxiv.org | Recognizes closed D-loop (ADP-Pi/ADP states) researchgate.netrcsb.org | Significant overlap with many ABPs (cofilin, myosin, etc.) researchgate.netrcsb.orgrupress.org |
| Utrophin | Overlapping interfaces of consecutive actin subunits researchgate.netrcsb.org | Not explicitly detailed in snippets, but overlaps with LifeAct/ABP sites researchgate.netrcsb.org | Not explicitly detailed in snippets | Significant overlap with many ABPs researchgate.netrcsb.org |
Evaluation of Labeling Density and Image Resolution
Fluorescent phalloidin conjugates are widely used for labeling F-actin and the cytoskeleton in mammalian cells due to their high affinity. revvity.com They selectively label F-actin. researchgate.net While fluorescent protein-tagged actin can provide similar staining patterns to anti-actin antibodies, fluorescent phalloidin derivatives are often considered to offer a more complete visualization of the filamentous actin cytoskeleton. mdpi.com Studies comparing F-tractin and LifeAct have also shown similar cellular colocalization with phalloidin, suggesting comparable labeling efficiency in certain contexts. biorxiv.orgrupress.orgnih.gov Higher phalloidin labeling intensity has been observed in some cell types compared to other actin probes for similar amounts of expressed and assembled actin. embopress.org
Advanced Research Methodologies Applied to Leu Phalloidin Studies
High-Resolution Structural Determination Techniques
These techniques provide detailed snapshots of the Leu-phalloidin-actin complex, revealing the binding site and the conformational changes induced upon binding.
Cryo-Electron Microscopy (Cryo-EM) of this compound-Actin Complexes
Cryo-EM has revolutionized the study of large protein complexes like actin filaments. By vitrifying samples and imaging them with an electron microscope, cryo-EM allows for the determination of high-resolution three-dimensional structures without the need for crystallization. biorxiv.orgnih.govrcsb.orgnih.govrcsb.org Studies utilizing cryo-EM have been crucial in visualizing the binding of phalloidin (B8060827), a close analogue of this compound, to F-actin at near-atomic resolution. biorxiv.orgrcsb.orgnih.govrcsb.orgresearchgate.net These structures have precisely mapped the phalloidin binding site to the interface of three actin subunits within the filament. biorxiv.orgresearchgate.net The binding of phalloidin has been shown to bridge these subunits, thereby stabilizing the filament structure and preventing depolymerization, particularly at the pointed end of the filament. nih.govresearchgate.net High-resolution cryo-EM data have provided detailed insights into the specific amino acid residues involved in the interaction and how phalloidin binding restricts the conformational flexibility of the actin filament. biorxiv.orgnih.gov For instance, cryo-EM studies have shown that phalloidin binding can trap F-actin in specific structural states, influencing its interaction with actin-binding proteins. biorxiv.orgrcsb.org Structures of phalloidin-stabilized F-actin in different nucleotide states, such as ADP-Pi mimicked by ADP-BeFx, have further illuminated the coupling between nucleotide hydrolysis state and filament conformation. biorxiv.orgnih.gov
X-ray Fiber Diffraction Analysis of F-actin Complexes
Before the widespread application of high-resolution cryo-EM, X-ray fiber diffraction was a primary technique for studying the structure of filamentous actin and its complexes with binding partners like phalloidin. nih.govnih.govyale.edubiomachina.org This technique involves obtaining diffraction patterns from oriented bundles of actin filaments. By analyzing the intensity and spacing of the diffraction spots and layer lines, researchers could deduce the helical symmetry and arrangement of subunits within the filament, as well as the binding location of ligands. nih.govnih.gov X-ray fiber diffraction studies provided early insights into the binding site of phalloidin on F-actin, indicating its position relative to the filament axis and the actin subunits. nih.govnih.gov These studies determined that phalloidin binds in a groove on the surface of the filament, interacting with residues from multiple actin monomers. nih.govnih.gov While the resolution of X-ray fiber diffraction is typically lower than that of modern cryo-EM for complex structures, it was instrumental in establishing the fundamental binding location and orientation of phalloidin, showing that it reinforces the contacts between actin protomers along the long-pitch helix. nih.govnih.gov Studies using rhodamine-conjugated phalloidin and X-ray fiber diffraction also confirmed that the conjugated fluorophore is oriented towards the outside of the filament, which is important for its use as a fluorescent label. nih.govnih.govnih.gov
Spectroscopic and Biophysical Characterization Techniques
Spectroscopic and biophysical methods offer complementary information on the conformation of this compound and the kinetics and thermodynamics of its interaction with actin in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, including peptides like this compound. nih.govnih.govacs.orgias.ac.in While the large size of the F-actin filament makes high-resolution structural determination of the entire complex by solution NMR challenging, NMR can be used to study the conformation of free this compound or its interactions with smaller actin fragments or monomers under specific conditions. nih.govnih.gov NMR studies on phallotoxins and their analogues have provided detailed information about their conformational flexibility, the presence of different conformers in solution, and the structural features that are critical for their biological activity, such as actin binding. nih.govnih.gov Techniques like 2D NMR, including COSY, TOCSY, and NOESY (or ROESY), are used to assign resonances and obtain distance restraints for structure calculation. nih.govuzh.ch These studies can reveal how modifications to the phalloidin structure, such as amino acid substitutions, affect its conformation and, consequently, its affinity for actin. nih.govnih.gov For example, NMR studies have been used to investigate the conformational consequences of substituting residues in phalloidin analogues and correlate these changes with their ability to bind F-actin. nih.govnih.gov
Fluorescence Spectroscopy for Binding and Dynamics
Fluorescence spectroscopy is a versatile technique for studying the binding interaction between fluorescently labeled this compound (or phalloidin) and F-actin, as well as monitoring actin polymerization and dynamics. nih.govnih.govoup.combiorxiv.orgresearchgate.netnih.gov Many fluorescent phalloidin conjugates exhibit a significant increase in fluorescence intensity upon binding to F-actin, providing a sensitive signal for monitoring the binding event. nih.govcytoskeleton.com This property is utilized in fluorescence titration experiments to quantify the binding affinity (dissociation constant, KD) and stoichiometry of the interaction. researchgate.netnih.govcytoskeleton.com
Data from fluorescence spectroscopy can be used to determine key binding parameters. For instance, fluorescence enhancement upon binding allows for the quantitative determination of F-actin concentration in a sample. nih.govcytoskeleton.com Competition assays using fluorescent phalloidin and unlabeled phallotoxins or actin-binding proteins can be performed to determine the binding constants of the competing molecules. nih.gov
Fluorescent phalloidin is also widely used in various microscopy techniques, including conventional fluorescence microscopy and super-resolution microscopy, to visualize the organization and distribution of F-actin in fixed and, in some cases, live cells. nih.govnih.govbiorxiv.orgcytoskeleton.comtandfonline.com While phalloidin itself has limited cell permeability, the development of cell-permeable fluorescent probes based on phalloidin or similar actin binders has enabled live-cell imaging of actin dynamics. nih.govbiorxiv.orgtandfonline.com Techniques like Fluorescence Recovery After Photobleaching (FRAP) using fluorescent phalloidin can provide insights into the turnover rates and dynamics of actin filaments within living cells. tandfonline.com
Here is a table summarizing typical data obtained from fluorescence spectroscopy and related techniques in this compound/phalloidin studies:
| Method | Analyte | Observation | Information Gained | Example Result (Phalloidin) | Citation |
| Fluorescence Enhancement | Fluorescent Phalloidin + F-actin | Increase in fluorescence intensity | Binding event detection, F-actin quantitation | Up to 9-fold enhancement nih.gov | nih.govcytoskeleton.com |
| Fluorescence Titration | Fluorescent Phalloidin + F-actin | Fluorescence intensity vs. F-actin concentration | Binding affinity (KD), Stoichiometry | KD ~ 20 nM cytoskeleton.com, ~3.6 x 10-8 M researchgate.net | researchgate.netnih.govcytoskeleton.com |
| Competition Assay | Fluorescent Phalloidin + Competitor + F-actin | Reduction in fluorescence enhancement | Binding constants of competing ligands | Determination of competitor affinity | nih.gov |
| FRAP (Live/Fixed Cell Imaging) | Fluorescent Phalloidin bound to F-actin | Recovery of fluorescence after photobleaching | Actin filament turnover dynamics | Varies depending on actin structure | tandfonline.com |
Computational Approaches in Structure and Function
Computational methods, particularly molecular dynamics (MD) simulations and molecular docking, play an increasingly important role in complementing experimental studies of this compound and its interaction with actin. biomachina.orgnih.govnih.govfu-berlin.deresearchgate.netuiuc.edu These approaches can provide dynamic insights and explore aspects of the interaction that are difficult to probe experimentally.
Molecular dynamics simulations can simulate the behavior of actin filaments and bound phalloidin over time, providing information about conformational fluctuations, the stability of the complex, and the forces involved in the interaction. nih.govnih.govresearchgate.net MD simulations have been used to investigate how phalloidin binding affects the dynamics of the actin filament, showing that it reduces the flexibility and increases the stiffness of the filament. nih.govnih.gov These simulations can also provide insights into the mechanism by which phalloidin inhibits phosphate (B84403) release from ADP-Pi-bound actin, suggesting that it may block a pathway for water molecules to access the nucleotide-binding site. nih.govuiuc.edu
Molecular docking studies are used to predict the likely binding pose and orientation of this compound within the F-actin structure based on the chemical structures and known or predicted binding site. biomachina.orgresearchgate.net These studies can help identify potential interaction points and residues involved in binding, guiding experimental design. researchgate.net Combining molecular docking with MD simulations allows for refinement of the predicted binding pose and evaluation of its stability in a dynamic environment. researchgate.net Computational approaches have contributed to a more precise understanding of the phalloidin binding site, identifying interactions with residues from multiple adjacent actin protomers. researchgate.net Furthermore, MD simulations can be used to study the conformational landscape of phalloidin itself, particularly for synthetic efforts, to understand how its structure influences its ability to bind actin. fu-berlin.de
Molecular Docking for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. This method is commonly applied to predict the binding site and affinity of ligands, such as phallotoxins, to target proteins like actin. While molecular docking studies have been performed for phalloidin and its interaction with actin, specific detailed research focusing exclusively on using molecular docking to predict the binding site of this compound was not identified in the search results.
Molecular Dynamics Simulations for Conformational Flexibility and Reaction Mechanisms
Molecular dynamics simulations are powerful computational tools that provide insights into the time-dependent behavior of molecular systems. These simulations can be used to study conformational changes, protein-ligand interactions, and even explore potential reaction mechanisms at an atomic level. While molecular dynamics simulations have been applied to understand the dynamic interaction between actin and phallotoxins, specific detailed studies focusing solely on using molecular dynamics simulations to investigate the conformational flexibility or reaction mechanisms involving this compound were not found in the conducted searches.
In vitro and Cell-Based Assay Development and Optimization
In vitro and cell-based assays are crucial for studying the biological activity and interactions of compounds like this compound. These assays allow researchers to investigate the effects of the compound on cellular processes, such as actin dynamics.
Optimized Protocols for Actin Staining in Various Cell Types
Fluorescently labeled phalloidin derivatives are widely used tools for staining F-actin in various cell types for microscopy studies. wikipedia.org These derivatives bind specifically and tightly to F-actin, allowing for its visualization and localization within cells. While phalloidin conjugates are commonly used, specific optimized protocols detailing the use of a this compound conjugate for actin staining in a diverse range of cell types were not specifically highlighted in the search results. The optimization of actin staining protocols typically involves determining the optimal concentration of the phalloidin conjugate, incubation time, and fixation methods for different cell lines or tissue types to achieve clear and specific F-actin labeling.
Development of Cell-Free Systems for Actin Studies
Q & A
Q. What are the standard experimental protocols for using Leu-phalloidin in actin filament visualization?
this compound is commonly employed in fluorescence microscopy to label F-actin. A typical protocol involves cell fixation (e.g., 4% paraformaldehyde), permeabilization (0.1% Triton X-100), and incubation with this compound (e.g., 1–5 µM for 30–60 minutes at room temperature). Post-staining, samples are washed and mounted with antifade reagents. Critical parameters include fixation time, permeabilization efficiency, and avoiding photobleaching .
Q. How does this compound differ from other phallotoxins in actin-binding specificity?
this compound binds F-actin with high affinity, stabilizing filaments and inhibiting depolymerization. Unlike phalloidin variants with fluorophores (e.g., Alexa Fluor conjugates), this compound requires secondary labeling for visualization. Its specificity for F-actin over G-actin makes it superior for dynamic cytoskeletal studies compared to non-stabilizing probes .
Q. What controls are essential when using this compound to ensure staining specificity?
Include negative controls (e.g., omitting primary staining agent), positive controls (known F-actin-rich samples), and competition assays with excess unlabeled phalloidin. Validate via quantitative analysis (e.g., fluorescence intensity normalization to cell area) to rule out nonspecific binding .
Advanced Research Questions
Q. How can researchers optimize this compound concentration to balance signal intensity and cytotoxicity?
Conduct dose-response curves across a range (e.g., 0.5–10 µM) and assess cytotoxicity via viability assays (e.g., MTT). Lower concentrations (1–2 µM) often suffice for staining without disrupting cell integrity. For sensitive cell types, reduce incubation time or use live-cell imaging protocols .
Q. What methodological strategies resolve discrepancies in actin organization data when using this compound across cell types?
Variability may arise from differences in cell permeability or actin dynamics. Standardize fixation methods (e.g., avoid over-fixation with aldehydes) and validate with alternative actin probes (e.g., LifeAct). Use computational tools (e.g., FIJI/ImageJ plugins) for quantitative morphometric analysis to normalize data .
Q. How should researchers address batch-to-batch variability in this compound purity?
Source this compound from suppliers providing HPLC/MS validation data. Perform in-house purity checks via mass spectrometry or comparative staining with a validated batch. Document lot numbers and include batch controls in experiments to ensure reproducibility .
Q. What are the implications of this compound’s stabilization of F-actin for live-cell imaging studies?
this compound’s stabilization prevents natural filament turnover, making it unsuitable for live-cell dynamics. For real-time actin imaging, use non-stabilizing probes (e.g., SiR-actin) or transient transfection with fluorescent actin-binding proteins (e.g., Utrophin). Cross-validate findings with fixed-cell this compound data .
Q. How can researchers integrate this compound staining with multi-omics datasets to study cytoskeletal regulation?
Combine spatial actin data (from this compound) with transcriptomic/proteomic profiles. Use correlative microscopy (e.g., fluorescence + SEM) or computational co-localization analysis. Ensure minimal interference from fixation artifacts by optimizing sample preparation for multi-modal workflows .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for quantifying this compound staining intensity in heterogeneous cell populations?
Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use segmentation tools (e.g., CellProfiler) to stratify cells by morphology or subcellular regions. Normalize intensity values to internal controls (e.g., housekeeping protein signals) .
Q. How to ensure reproducibility of this compound-based actin measurements in multi-institutional studies?
Adopt standardized protocols (e.g., ARRIVE guidelines) with detailed fixation/staining parameters. Share raw imaging data and analysis pipelines via repositories (e.g., Zenodo). Conduct inter-lab validation rounds using shared reference samples .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use personal protective equipment (gloves, goggles) and work in a fume hood. Follow waste disposal guidelines for toxic compounds. Document exposure risks in institutional safety audits and provide training for new users .
Q. How should researchers address potential biases when using this compound in phenotypic drug screening assays?
Include vehicle controls and counter-screen with actin-disrupting agents (e.g., cytochalasin D). Use blinded analysis to mitigate observer bias. Validate hits with orthogonal assays (e.g., Western blot for actin regulators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
